![molecular formula C24H19ClN2O3S B2662851 ethyl 3-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)benzoate CAS No. 1291861-99-8](/img/structure/B2662851.png)
ethyl 3-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)benzoate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), an amide group (carbonyl-amino), a thienyl group, a pyrrole ring, and a chlorophenyl group .
Molecular Structure Analysis
The compound contains several aromatic rings (thienyl, phenyl, pyrrole), which are likely to contribute to its stability and possibly its reactivity . The presence of both ester and amide functional groups could make it a potential candidate for certain types of reactions, such as hydrolysis .Physical And Chemical Properties Analysis
Specific physical and chemical properties such as melting point, boiling point, solubility, etc., would depend on the exact structure of the compound and are typically determined experimentally .Scientific Research Applications
Anticancer Properties
Indole derivatives, including the compound , have garnered attention due to their potential as anticancer agents. Research suggests that these molecules exhibit cytotoxic effects on cancer cells by interfering with cell division, inducing apoptosis (programmed cell death), and inhibiting tumor growth. The specific mechanisms may involve targeting key cellular pathways or proteins involved in cancer progression .
Antimicrobial Activity
Indole-based compounds often possess antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. The compound’s structural features, such as the thiophene ring and amide group, may contribute to its ability to inhibit microbial growth. Investigations into its mode of action and potential applications in treating infections are ongoing .
Anti-Inflammatory Effects
Indole derivatives have been investigated for their anti-inflammatory properties. By modulating inflammatory pathways, these compounds could potentially mitigate inflammatory responses associated with various diseases. The compound’s unique structure may play a role in suppressing inflammation, making it an interesting candidate for further study .
Neuroprotective Potential
Some indole derivatives exhibit neuroprotective effects, which could be relevant for conditions like neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s). These compounds may enhance neuronal survival, reduce oxidative stress, and regulate neurotransmitter systems. Researchers may explore the compound’s impact on neuronal health and its potential therapeutic applications .
Analgesic and Antipyretic Properties
Indole-based molecules have been evaluated for their analgesic (pain-relieving) and antipyretic (fever-reducing) effects. While more research is needed, the compound’s chemical structure suggests it may interact with pain receptors or modulate fever responses. Investigating its efficacy in animal models or clinical trials could provide valuable insights .
Other Biological Activities
Beyond the mentioned fields, indole derivatives often exhibit diverse biological activities. These include antioxidant effects, enzyme inhibition, and interactions with specific receptors. Researchers may explore the compound’s potential in these areas, contributing to our understanding of its multifaceted properties .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-[[4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S/c1-2-30-24(29)17-6-5-7-19(14-17)26-23(28)22-21(27-12-3-4-13-27)20(15-31-22)16-8-10-18(25)11-9-16/h3-15H,2H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLUAHVENWAKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-({[4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)benzoate |
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